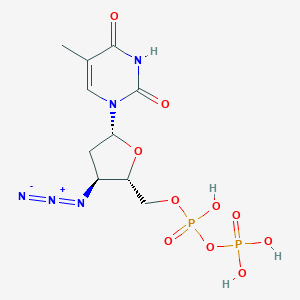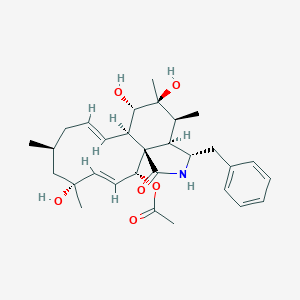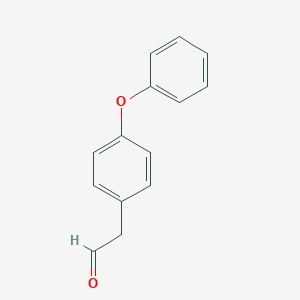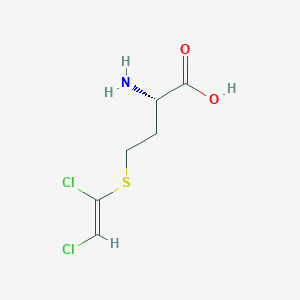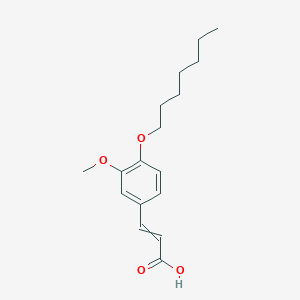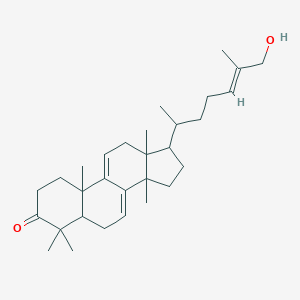
ganoderol A
Overview
Description
Ganoderol A is a terpenoid extracted from Ganoderma lucidum . It has antimicrobial activities , inhibits the cholesterol synthesis pathway , and has significant anti-inflammatory activity . It also provides protection against ultraviolet A (UVA) damage .
Synthesis Analysis
The synthesis of ganoderol A involves a diastereoselective iodocarbocyclization and a photo-Fries rearrangement . For the synthesis of the tetracyclic framework of lingzhiol, a powerful photoredox oxidative decarboxylation/Friedel–Crafts sequence is used .Molecular Structure Analysis
The molecular formula of ganoderol A is C30H46O2 . It has an average mass of 438.685 Da and a monoisotopic mass of 438.349792 Da . It has 6 defined stereocentres .Chemical Reactions Analysis
Ganoderol A is known to inhibit the cholesterol synthesis pathway . It has significant anti-inflammatory activity and provides protection against ultraviolet A (UVA) damage .Physical And Chemical Properties Analysis
Ganoderol A has a density of 1.0±0.1 g/cm3 . Its boiling point is 550.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.4 mmHg at 25°C . The enthalpy of vaporization is 95.5±6.0 kJ/mol . The flash point is 231.8±22.7 °C . The index of refraction is 1.546 . The molar refractivity is 133.5±0.4 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Nutraceuticals
Ganoderma, the genus to which ganoderol A belongs, is regarded as a nutraceutical for improving health and treating diseases . It has been used as an herbal medicine in Asia to ameliorate health and to bring longevity for two millennia .
Anti-Tumor and Immunomodulation Functions
Traditionally, polysaccharides and ganoderic acids, which include ganoderol A, have been reported as the major bioactive metabolites of Ganoderma possessing anti-tumor and immunomodulation functions .
Skin Lighting
Recent studies indicate that Ganoderma also exerts bioactivities such as skin lighting . This could be potentially beneficial in the cosmetic industry.
Gut Microbiota Regulation
Ganoderma has been found to regulate gut microbiota . This could have implications for digestive health and disease prevention.
Anti-Virus Effects
Ganoderma has also been found to have anti-virus effects . This could potentially be used in the development of new antiviral medications.
Clinical Trials for Advanced Diseases
Ganoderma has been applied to clinical trials for advanced diseases such as breast and non-small-cell lung cancer . This suggests its potential in the field of oncology.
Mechanism of Action
Ganoderol A is a terpenoid extracted from Ganoderma lucidum, a medicinal mushroom known for its various pharmacological properties . This article will cover the mechanism of action of Ganoderol A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Ganoderol A primarily targets the cholesterol synthesis pathway . It inhibits this pathway, leading to a decrease in cholesterol production. This makes Ganoderol A a potential therapeutic agent for conditions related to high cholesterol levels .
Mode of Action
Ganoderol A interacts with its targets by inhibiting the cholesterol synthesis pathway . This inhibition results in a significant decrease in cholesterol levels, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The primary biochemical pathway affected by Ganoderol A is the cholesterol synthesis pathway . By inhibiting this pathway, Ganoderol A can potentially affect various downstream processes that rely on cholesterol, including the production of certain hormones and the maintenance of cell membrane integrity .
Pharmacokinetics
It’s known that ganoderol a has significant anti-inflammatory activity and protection against ultraviolet a (uva) damage . More research is needed to fully understand the ADME properties of Ganoderol A and their impact on its bioavailability.
Result of Action
The inhibition of the cholesterol synthesis pathway by Ganoderol A leads to a decrease in cholesterol levels . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and alterations in the production of hormones that rely on cholesterol as a precursor .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25,31H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPQDGDUOGOJF-SPFFTVLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047946 | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ganoderol A | |
CAS RN |
104700-97-2 | |
| Record name | Ganoderol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ganoderol A and where is it found?
A: Ganoderol A is a lanostane-type triterpenoid primarily found in the fruiting body of the Ganoderma lucidum mushroom, commonly known as Reishi. This mushroom has a long history of use in traditional medicine, particularly in East Asia. []
Q2: What are the reported biological activities of Ganoderol A?
A2: Research indicates that Ganoderol A exhibits a range of biological activities, including:
- Anti-inflammatory activity: Studies suggest Ganoderol A can reduce the expression of pro-inflammatory mediators like MCP-1 and iNOS. []
- Protection against UVA damage: Evidence suggests Ganoderol A may protect skin cells from the damaging effects of ultraviolet A (UVA) radiation, potentially mitigating photoaging. []
- Cholesterol synthesis inhibition: Research indicates that Ganoderol A can inhibit cholesterol biosynthesis at a specific point in the pathway, potentially by targeting lanosterol 14α-demethylase. []
- Anti-cancer activity: Some studies suggest potential anti-cancer effects of Ganoderol A, particularly against breast cancer cells (MCF-7 and MDA-MB-231) and hepatocellular carcinoma cells (HepG2). []
- α-Glucosidase inhibition: Research suggests potential for Ganoderol A to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. []
- Anti-androgen activity: Studies have investigated Ganoderol A's potential anti-androgenic effects. [, ]
- Reversal of tumor multidrug resistance: Research suggests Ganoderol A might help reverse multidrug resistance in certain cancer cells, potentially by inhibiting P-glycoprotein transport function. []
- Disintegration of Aβ42 fibrils: Emerging evidence indicates Ganoderol A might contribute to disintegrating amyloid-β (Aβ) fibrils, which are implicated in Alzheimer's disease. []
Q3: How does Ganoderol A exert its anti-inflammatory effects?
A: While the precise mechanism is still under investigation, in vitro studies using RAW 264.7 macrophages suggest that Ganoderol A can significantly reduce the expression of monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS), both key players in inflammatory responses. []
Q4: Can Ganoderol A protect skin cells from UV damage?
A: Research using NIH/3T3 fibroblast cells suggests that pretreatment with Ganoderol A can significantly reduce DNA damage caused by UVA exposure. This protection is observed as a reduction in DNA tail length and the number of cells with damaged DNA. The compound may also help restore normal cell cycle progression and reduce apoptosis in UVA-damaged cells. []
Q5: How does Ganoderol A affect cholesterol synthesis?
A: Studies using a human hepatic cell line indicate that Ganoderol A disrupts cholesterol biosynthesis from precursors like acetate and mevalonate. Specifically, it appears to act between lanosterol and lathosterol in the pathway, suggesting that it might inhibit the enzyme lanosterol 14α-demethylase. []
Q6: What is known about the structure of Ganoderol A?
A: Ganoderol A is a lanostane-type triterpenoid. While its exact molecular formula and weight might vary slightly depending on the specific structure reported, it generally consists of a lanostane skeleton with specific functional groups. Detailed spectroscopic data, including NMR and MS analyses, are crucial for its structural characterization. [, ]
Q7: Have there been any studies on the structure-activity relationship (SAR) of Ganoderol A?
A: Yes, at least one study has investigated the SAR of Ganoderol A and related triterpenoids from Ganoderma lucidum, particularly focusing on their cytotoxic activity against cancer cell lines. The presence and position of specific functional groups on the lanostane skeleton appear to influence their potency. []
Q8: Are there any analytical methods for detecting and quantifying Ganoderol A?
A8: Several analytical techniques, often combined, are used to identify and quantify Ganoderol A in samples. These include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) for separation and quantification. [, , ]
- Pressurized Liquid Extraction (PLE): Used for efficient extraction of Ganoderol A and other compounds from Ganoderma lucidum samples. []
- Mass Spectrometry (MS): Coupled with techniques like UHPLC-Q-Orbitrap-MS for accurate identification and profiling of Ganoderol A and other triterpenoids. [, ]
- Nuclear Magnetic Resonance (NMR): Essential for structural elucidation and confirmation. [, ]
Q9: What are the potential applications of Ganoderol A?
A9: Based on the research, potential applications of Ganoderol A include:
- Cosmetics and cosmeceuticals: As an ingredient in skincare products aimed at protecting against UVA-induced photoaging. [, ]
- Development of cholesterol-lowering agents: Further research is needed to explore its potential as a therapeutic agent for managing high cholesterol. []
- Anti-cancer drug development: The cytotoxic effects of Ganoderol A, particularly against breast cancer and hepatocellular carcinoma cells, warrant further investigation for its potential in cancer therapy. []
- Treatment of metabolic disorders: The inhibitory effect of Ganoderol A on α-glucosidase suggests potential applications in managing conditions like type 2 diabetes, but more research is needed. []
Q10: Are there any known safety concerns associated with Ganoderol A?
A: While Ganoderma lucidum itself has a long history of use, research specifically focusing on the safety profile and potential toxicity of isolated Ganoderol A is still limited. Comprehensive toxicological studies are needed to fully evaluate its safety for potential therapeutic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
